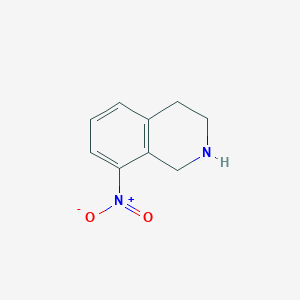

8-Nitro-1,2,3,4-tetrahydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHFBRLCZRXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444301 | |

| Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791040-11-4 | |

| Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Research on Biological Activities and Pharmacological Potential of Nitro Tetrahydroisoquinolines

Structure-Activity Relationship (SAR) Studies of Nitro-Tetrahydroisoquinoline Analogs

The biological profile of a THIQ derivative is intricately linked to its molecular structure. SAR studies are crucial for understanding how specific substituents and their positions on the THIQ core influence activity, guiding the development of new therapeutic agents. rsc.org

The position of the electron-withdrawing nitro group on the aromatic ring of the tetrahydroisoquinoline skeleton is a critical determinant of bioactivity. Research has demonstrated that different regioisomers possess distinct biochemical properties. For instance, a comparative study of nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) and its 6-nitro regioisomer, along with their tetrahydroquinoline analogs, revealed substantially different biological activities. nih.gov The position of the nitro group and the saturation of the pyridine (B92270) ring were found to influence metal-chelating properties, antibacterial activity, and the inhibition of enzymes like methionine aminopeptidases (MetAPs) and cathepsin B. nih.gov

Historically, inconsistencies in the literature regarding the nitration of THQ led to a thorough re-examination. researchgate.net Detailed experimental and theoretical studies have now unequivocally characterized the four possible nitro isomers: 5-nitro, 6-nitro, 7-nitro, and 8-nitro-THQ. researchgate.net The polarity and electronic properties conferred by the nitro group can favor interactions with nucleophilic sites within protein structures, such as enzyme active sites, leading to inhibition. nih.gov The specific location of this group, as in 8-nitro-1,2,3,4-tetrahydroisoquinoline, therefore dictates the molecule's potential for specific biological interactions.

| Compound Class | Influenced Biochemical Characteristics | Key Findings | Source |

|---|---|---|---|

| 6-Nitro- and 5-Nitro-tetrahydroquinoline Analogs | Metal-Chelating Properties, Enzyme Inhibition (MetAPs, Cathepsin B), Antibacterial Activity | The position of the nitro group and saturation of the pyridine ring lead to substantially different biological activities between regioisomers. | nih.gov |

| 5-, 6-, 7-, and 8-Nitro-THQ Isomers | Reactivity and Selectivity in Electrophilic Aromatic Substitution | The nitration outcome and isomer characterization depend heavily on reaction conditions and the presence of N-protective groups. | researchgate.net |

| General Nitro-Aromatic Compounds | Interaction with Biological Macromolecules | The electron-withdrawing effect of the nitro group alters molecular polarity, favoring interactions with nucleophilic sites in proteins and enzymes. | nih.gov |

The THIQ nucleus is considered a "privileged scaffold" in medicinal chemistry, lending itself to the rational design of molecules with targeted biological activities. rsc.orgnih.gov Synthetic strategies are often centered around established methods like the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-phenylethylamine, followed by reduction to the THIQ core. nih.gov Another common approach is the Pictet-Spengler condensation. nih.gov

Rational design involves the strategic placement of various substituents on this core to optimize interactions with a specific biological target. For example, in the development of phosphodiesterase 4 (PDE4) inhibitors, a primary SAR study showed that attaching methoxy (B1213986) or trifluoromethoxy groups to the phenyl ring enhanced inhibitory activity against PDE4B. nih.gov Furthermore, the inclusion of a sulfonamide group was key to improving both activity and subtype selectivity. nih.gov Similarly, complex derivatives such as N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitriles have been synthesized through one-pot, multi-component reactions, demonstrating how the THIQ framework can be elaborately functionalized to achieve desired properties. nih.gov These approaches allow for the fine-tuning of molecules like this compound to enhance their potency and selectivity for specific therapeutic targets, such as those involved in cancer or neurodegenerative diseases. nih.govnih.gov

Neuropharmacological Investigations and Central Nervous System (CNS) Modulation

THIQ derivatives have been the subject of intense neuropharmacological investigation due to their structural similarity to endogenous neurochemicals and their ability to interact with various CNS targets.

Neuronal injury and apoptosis are common pathological features of neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.com Isoquinoline (B145761) alkaloids and their synthetic analogs have shown significant neuroprotective potential through various mechanisms. mdpi.com A key mechanism is the mitigation of oxidative stress. mdpi.comresearchgate.net

The well-studied analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), demonstrates neuroprotective properties in models of both Alzheimer's and Parkinson's disease. In Alzheimer's models, 1MeTIQ has been shown to protect primary hippocampal neurons from the synaptotoxic effects of amyloid-β (Aβ) peptides. nih.gov This protection is partly attributed to its action as a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist, which can prevent the glutamate-induced excitotoxicity implicated in neuronal cell death. nih.gov In Parkinson's models, pretreatment with 1MeTIQ was found to suppress the induction of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, suggesting a protective effect mediated by the reduction of free radicals. nih.gov Other THIQ derivatives have also demonstrated neuroprotection by enhancing the body's antioxidant systems and suppressing apoptosis. researchgate.net

| THIQ Derivative | Neurodegenerative Disease Model | Observed Neuroprotective Mechanism | Source |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Alzheimer's Disease | Protection against Aβ-induced synaptotoxicity; low-affinity NMDA receptor antagonism. | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Parkinson's Disease | Inhibition of MPTP-induced toxicity; reduction of free radicals (TBARS). | nih.gov |

| Hydroxy-1MeTIQ derivatives | Parkinson's Disease | Exhibited greater neuroprotective efficacy than the parent compound in SH-SY5Y cells. | nih.gov |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Parkinson's Disease | Enhancement of antioxidant systems, normalization of chaperone activity, and suppression of apoptosis. | researchgate.net |

The neuropharmacological effects of THIQs are often rooted in their ability to modulate key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Studies have shown that the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), can exhibit antidopaminergic effects, effectively abolishing the behavioral and biochemical impacts of the dopamine (B1211576) receptor agonist apomorphine. nih.gov Furthermore, TIQ was found to displace [3H]apomorphine from its binding sites with an effectiveness comparable to that of dopamine itself, suggesting a direct interaction with dopamine receptors. nih.gov

The analog 1MeTIQ is a well-characterized inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters. nih.govnih.gov By inhibiting MAO, 1MeTIQ increases the brain concentrations of dopamine and serotonin (B10506). nih.gov This dual action on both dopaminergic and serotonergic systems underscores the compound's broad modulatory potential. Additionally, related compounds have shown significant affinity for the serotonin transporter (SERT), a primary target for many antidepressant medications. nih.gov The ability of THIQ derivatives to interact with dopamine receptors, inhibit MAO, and potentially bind to SERT highlights their multifaceted influence on CNS signaling.

The modulation of monoamine neurotransmitters by THIQ derivatives forms the basis for their investigation as potential antidepressant and anxiolytic agents. Most conventional antidepressants act by increasing the availability of noradrenaline and/or serotonin. nih.gov

Research has demonstrated that both TIQ and its derivative 1MeTIQ produce a distinct antidepressant-like effect in animal models, such as the forced swim test (FST) and tail suspension test (TST). nih.gov In these tests, the compounds significantly decreased immobility time, an indicator of antidepressant activity. nih.gov Subsequent neurochemical analysis confirmed that this behavioral effect was accompanied by an activation of both the noradrenergic and serotonergic systems. nih.gov The antidepressant-like activity of 1MeTIQ, in particular, is strongly associated with its inhibition of MAO, which leads to increased levels of monoamines in the brain. nih.gov These findings suggest that THIQ compounds, by virtue of their mechanism of action, may represent a promising class of molecules for the development of novel depression therapies. nih.govnih.gov

Anticonvulsant Properties and Associated Mechanisms of Action

Derivatives of the tetrahydroisoquinoline (THIQ) scaffold have been a subject of interest in the search for novel anticonvulsant agents. nih.govnih.gov Research has indicated that this class of compounds possesses potential therapeutic properties for managing seizures. nih.gov Studies involving audiogenic seizure-prone DBA/2 mice have demonstrated the anticonvulsant potency of certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. nih.gov

The primary mechanism of action investigated for the anticonvulsant effects of these compounds involves the modulation of glutamate (B1630785) receptors. Specifically, many of these derivatives are explored as potential non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govumich.edu By acting as negative modulators of this key excitatory neurotransmitter receptor, these compounds can reduce excessive neuronal excitation that leads to seizures. umich.edu The development of THIQ derivatives, including those with a nitro group, continues to be a strategy in the pursuit of new treatments for epilepsy. biointerfaceresearch.com

Antimicrobial and Anti-infective Research

The tetrahydroisoquinoline nucleus and its nitro-substituted analogues have been extensively evaluated for their broad-spectrum antimicrobial and anti-infective capabilities. nih.govresearchgate.net

Nitro-substituted quinolines and tetrahydroisoquinolines have demonstrated significant antibacterial activity against a wide range of pathogens. nih.gov The related compound nitroxoline (8-hydroxy-5-nitroquinoline) shows potent bacteriostatic activity against both Gram-negative and Gram-positive bacteria. nih.govbiorxiv.org It is particularly effective against Escherichia coli, a common uropathogen, with studies showing 100% in vitro activity against urine isolates, including multidrug-resistant strains. nih.gov

The minimum inhibitory concentration (MIC) for nitroxoline against E. coli is typically low, with MIC90 values (the concentration required to inhibit 90% of isolates) often recorded at 4 mg/L. nih.gov This efficacy extends to other Gram-negative bacteria, such as Salmonella spp. and Acinetobacter baumannii, and Gram-positive bacteria like Staphylococcus aureus. nih.govnih.govnih.gov For some species, like A. baumannii, the activity has been observed to be bactericidal rather than just bacteriostatic. nih.gov The introduction of a nitro group is often a key structural feature for this biological activity. nih.gov

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Nitroxoline | Escherichia coli | MIC range: 1-8 mg/L | nih.gov |

| Nitroxoline | Escherichia coli (multidrug-resistant) | MIC90: 4 mg/L | nih.gov |

| Nitroxoline | Salmonella spp. | Average MIC: 3.45 µg/ml | nih.gov |

| Nitroxoline | Acinetobacter baumannii | Average MIC: 2.79 µg/ml | nih.gov |

| 8-hydroxy-6-nitroquinoline | Staphylococcus aureus | MIC: 62.5 µg/mL | nih.gov |

| 8-hydroxy-6-nitroquinoline | Escherichia coli | MIC: 250 µg/mL | nih.gov |

The therapeutic potential of nitro-tetrahydroisoquinolines extends to antifungal and antiviral applications. nih.govresearchgate.net The related compound nitroxoline has been repurposed and shows high efficacy against various Candida species, including multidrug-resistant strains like Candida auris that cause nosocomial infections. nih.govmdpi.com Studies on 45 Candida isolates from the urinary tract found nitroxoline to be highly active, with MIC50/90 values of 2/2 mg/L, irrespective of the isolates' resistance to other common antifungal agents like fluconazole. nih.gov Chalcone derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) structure have also shown potent activity against plant pathogenic fungi. nih.gov

In antiviral research, tetrahydroisoquinoline-based compounds have been developed and tested against various viruses. nih.gov Novel THIQ derivatives demonstrated the ability to effectively suppress the replication of authentic SARS-CoV-2 in Vero E6 cells. nih.gov One promising compound, trans-1, exhibited an EC50 of 3.15 μM against SARS-CoV-2, a potency comparable to chloroquine, and was also effective in human lung cells. nih.gov Furthermore, certain nitro-containing heterocyclic systems, such as 3-nitroazolo[5,1-с] nih.govnih.govresearchgate.nettriazines, have been evaluated for activity against influenza and Coxsackie B3 viruses. nih.gov

Nitro-containing heterocyclic compounds are a significant class of agents in anti-infective drug discovery, particularly for neglected tropical diseases. researchgate.net A series of 5,8-disubstituted tetrahydroisoquinolines were identified as effective inhibitors of Mycobacterium tuberculosis (M. tb) in culture. nih.gov The natural product Ecteinascidin 770, which contains three tetrahydroisoquinoline subunits, shows potent antitubercular activity against M. tb H37Ra with a MIC90 of 0.13 μM. nih.gov Limacusine, a tetrahydrobisbenzylisoquinoline alkaloid, also exhibited inhibitory activity against M. tuberculosis with a MIC of 42.6 μg/ml. researchgate.net Nitrofuran isoxazolines, which also contain a nitro group, have shown potent, narrow-spectrum activity against M. tuberculosis. fao.orgresearchgate.net

In antitrypanosomal research, nitro-aromatic compounds have gained renewed interest, partly due to the success of nifurtimox (B1683997) and the approval of fexinidazole (B1672616) for treating Human African Trypanosomiasis (HAT), or sleeping sickness, caused by Trypanosoma brucei. researchgate.netresearchgate.net Various nitro-containing compounds, including those based on nitrothiophene and nitroindazole scaffolds, have demonstrated potent in vitro activity against trypanosomes. researchgate.netnih.gov The presence of nitro compounds has been shown to be crucial for activity against the parasite. nih.gov

The antimicrobial mechanism of nitro-substituted quinolines is often multifactorial. A primary mode of action for the related compound nitroxoline is believed to be the chelation of divalent metal cations, such as copper (Cu²⁺) and zinc (Zn²⁺), which are essential for the function of key bacterial enzymes like RNA polymerase. nih.govnih.gov This disruption of metal homeostasis can lead to bacterial or fungal cell death. nih.gov

Further studies reveal that these compounds can have additional effects on microbial physiology. Nitroxoline has been shown to perturb the outer membrane integrity of Gram-negative bacteria like E. coli. nih.govbiorxiv.org This action can lead to synergies with large-scaffold antibiotics that are normally unable to penetrate the bacterial outer membrane. nih.gov In E. coli, nitroxoline also promotes the production of reactive oxygen species (ROS) and peroxynitrite, contributing to its antibacterial effect. nih.gov While the inhibition of DNA gyrase is a known mechanism for fluoroquinolone antibiotics, the primary mechanism for nitroquinolines like nitroxoline appears to be centered on metal chelation and membrane disruption rather than direct DNA gyrase inhibition. nih.govnih.gov

Anticancer and Antitumor Research

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a privileged structure in medicinal chemistry for the design of novel anticancer agents. researchgate.netnih.gov Natural products containing the THIQ core, such as saframycins and quinocarcin, have long been known for their antitumor properties. nih.gov

Synthetic derivatives have been developed and screened against a variety of cancer cell lines. Research on nitrophenyl-group-containing 5,6,7,8-tetrahydroisoquinolines revealed cytotoxic activity against human cancer cell lines. nih.gov For instance, certain compounds showed strong activity against the PACA2 pancreatic cancer cell line and the A549 lung carcinoma cell line, with some derivatives being more active than the standard chemotherapeutic drug doxorubicin. nih.gov The structure-activity relationship (SAR) studies indicate that the presence and position of functional groups, including the nitro group, are significant for the observed anticancer effects. nih.gov The nitro group can form ionic connections with donor groups in enzymes, potentially enhancing biological activity. nih.gov

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Nitrophenyl-Tetrahydroisoquinoline (5h) | PACA2 (Pancreatic) | 25.9 µM | nih.gov |

| Nitrophenyl-Tetrahydroisoquinoline (6b) | A549 (Lung) | 34.9 µM | nih.gov |

| Nitrophenyl-Tetrahydroisoquinoline (3) | PACA2 (Pancreatic) | 53.5 µM | nih.gov |

| Nitrophenyl-Tetrahydroisoquinoline (6g) | A549 (Lung) | 46.3 µM | nih.gov |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Various Human Cancer Cell Lines | 5-10 fold lower IC50 than analogues | researchgate.net |

Efficacy against Specific Cancer Cell Lines (e.g., MCF7, HEPG2)

Nitro-substituted tetrahydroisoquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, most notably the human breast adenocarcinoma cell line (MCF-7) and the human liver cancer cell line (HEPG2). nih.govdoaj.org Research has shown that the position of the nitro group on the phenyl ring and other structural modifications can significantly influence the anticancer potency. researchgate.net

For instance, a study evaluating a series of newly synthesized tetrahydroisoquinoline compounds found that compound 8b was the most active against MCF-7 cell lines, while compound 3 showed the highest potency against HEPG2 cell lines. nih.govdoaj.org Another study identified compound 9b as the most potent against MCF-7 cells. researchgate.net The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds. For example, compounds 3 and 2a exhibited potent cytotoxic activity against HEPG2 cells with IC50 values of 75 and 82 µg/ml, respectively. nih.gov

Table 1: Cytotoxic Activity of Tetrahydroisoquinoline Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | nih.govnih.gov |

| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | nih.gov |

| GM-3-121 | MDA-MB-231 (Breast) | 0.37 µg/mL | nih.gov |

| Compound 7e | A549 (Lung) | 0.155 | nih.gov |

| Compound 8d | MCF-7 (Breast) | 0.170 | nih.gov |

| Compound 3 | HEPG2 (Liver) | 75 µg/mL | nih.gov |

| Compound 2a | HEPG2 (Liver) | 82 µg/mL | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cells

A key mechanism through which nitro-tetrahydroisoquinoline derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnih.gov Studies have employed techniques like Annexin V-FITC/PI assays and flow cytometry to investigate these processes. nih.govdoaj.org

For example, compound 3 was found to induce a significant 59-fold increase in apoptosis in HEPG2 cells. nih.govdoaj.org This was characterized by a substantial increase in both early and late apoptotic cell populations. nih.gov Furthermore, this compound was shown to cause cell cycle arrest at the G0/G1 and G2/M phases, thereby inhibiting cell proliferation. nih.govdoaj.org Another tetrahydroisoquinoline derivative, LFZ-4-46 , was also demonstrated to induce apoptosis and cell cycle arrest by causing DNA damage. nih.gov Similarly, research on 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines (CATHIQs) revealed their ability to induce apoptosis by increasing the Bax/Bcl-2 ratio, promoting the cleavage of procaspase-3, and stimulating the release of cytochrome c into the cytosol. sunlongbiotech.com

Table 2: Effects of Tetrahydroisoquinoline Derivatives on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Compound 3 | HEPG2 | 59-fold increase in apoptosis; Cell cycle arrest at G0/G1 and G2/M phases. | Inhibition of cell proliferation. | nih.govdoaj.orgresearchgate.net |

| Compound 3 | HEPG2 | Cell cycle arrest at G2/M phase; 50-fold increase in apoptosis. | Not specified. | nih.gov |

| LFZ-4-46 | Breast and Prostate Cancer Cells | Induces apoptosis and cell cycle arrest. | Induction of DNA damage and activation of MAPK pathway. | nih.gov |

| CATHIQs | NB4 and MKN-45 | Induces apoptosis. | Increased Bax/Bcl-2 ratio, cleavage of procaspase-3, cytochrome c release. | sunlongbiotech.com |

| Compound 7e | A549 | 79-fold increase in apoptosis; Cell cycle arrest at G2/M phase. | CDK2 inhibition. | nih.gov |

| Compound 8d | MCF-7 | 69-fold increase in apoptosis; Cell cycle arrest at S phase. | DHFR inhibition. | nih.gov |

Research on Enzyme Targets in Cancer Pathways (e.g., HSP90, RET)

The anticancer activity of nitro-tetrahydroisoquinolines is also attributed to their ability to inhibit key enzymes involved in cancer progression, such as Heat Shock Protein 90 (HSP90) and the rearranged during transfection (RET) tyrosine kinase. nih.govdoaj.org HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often overexpressed in tumor cells and play a role in carcinogenesis. researchgate.netnih.gov RET is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth and survival of various cancer types. nih.gov

Molecular docking studies have provided insights into the binding interactions of these compounds with their enzyme targets. For instance, compound 3 demonstrated a strong binding affinity for HSP90 with a binding energy of -6.8 kcal/mol, which is comparable to the standard inhibitor Onalespib. nih.govdoaj.org This interaction is thought to disrupt HSP90's function, leading to the degradation of its client proteins and ultimately, tumor suppression. nih.govnih.gov Similarly, compound 8b was shown to bind effectively to the RET enzyme with a binding energy of -6.8 kcal/mol, comparable to the standard alectinib. nih.govdoaj.org Inhibition of the RET receptor is a therapeutic strategy to decrease cancer cell proliferation and survival. nih.gov

Selective Estrogen Receptor Degradation (SERD) and Antagonist Activity of THIQ Derivatives

In hormone-responsive breast cancers, the estrogen receptor alpha (ERα) is a critical therapeutic target. researchgate.net Tetrahydroisoquinoline derivatives have emerged as promising agents that can act as Selective Estrogen Receptor Degraders (SERDs). nih.govnih.gov SERDs work by binding to the ER and inducing its degradation, thereby downregulating estrogen signaling in cancer cells. wikipedia.org

One such derivative, tetrahydroisoquinoline 40 , has been identified as a potent ERα antagonist and SERD with good oral bioavailability. nih.govduke.edu It has demonstrated antitumor efficacy and SERD activity in in vivo models of MCF-7 human breast cancer. nih.govduke.edu The development of new SERD scaffolds is crucial, as the clinical utility of the current standard, Fulvestrant, is limited by its poor oral bioavailability. nih.gov The modular design of some novel THIQ-based SERDs may allow for easier chemical modification to improve their pharmacokinetic properties. nih.gov Another compound, 6-EO-14 , a non-steroidal STS inhibitor, and its desulfated derivative 8-EO-14 , have also been investigated for their SERM (Selective Estrogen Receptor Modulator) potential. nih.gov

Enzyme Inhibition and Modulation Studies

Beyond their anticancer properties, nitro-tetrahydroisoquinoline derivatives have been investigated for their ability to modulate other key enzymes implicated in various diseases.

Acetylcholinesterase (AChE) Inhibition Research for Alzheimer's Disease Therapy

Alzheimer's disease (AD) is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. nih.govnih.gov A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. nih.govnih.gov Tetrahydroisoquinoline derivatives have been explored as potential AChE inhibitors. nih.govnih.gov

Research has shown that C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit inhibitory potency against both AChE and butyrylcholinesterase (BChE). nih.gov The introduction of a substituent at the R1 position of the N-aryl-1,2,3,4-tetrahydroisoquinoline scaffold has been shown to be important for its inhibitory potency. nih.gov Hybrid compounds incorporating the tetrahydroquinoline or tetrahydroisoquinoline moiety have also shown significant potential as cholinesterase inhibitors. nih.gov For example, the hybrid compound 5n was found to be a more effective inhibitor of AChE with an IC50 value of 4.24 µM. nih.gov

Phosphodiesterase 4 (PDE4) Inhibition Studies

Phosphodiesterase 4 (PDE4) is a key enzyme that regulates inflammatory responses by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 is a validated therapeutic target for inflammatory diseases like psoriasis and asthma. nih.govnih.gov Tetrahydroisoquinoline derivatives have been designed and synthesized as potent and selective PDE4 inhibitors. nih.govnih.gov

Studies have identified a series of novel PDE4 inhibitors with a tetrahydroisoquinoline scaffold. nih.gov For instance, compound 36 from one such series exhibited significant inhibitory potency against PDE4D and the release of TNF-α, a pro-inflammatory cytokine. nih.gov In vivo studies have shown that topical administration of this compound was effective in improving psoriasis-like skin inflammation. nih.gov Another study focused on tetrahydroquinoline and tetrahydroisoquinoline derivatives containing a 2-phenyl-5-furan moiety, which showed good inhibitory activity against PDE4B and were active in animal models of asthma and sepsis. nih.gov

Cathepsin B and Calpain-2 Enzyme Modulation

Research into the specific modulatory effects of this compound on the enzymes Cathepsin B and Calpain-2 is not extensively detailed in the available scientific literature. However, the broader family of nitro-substituted compounds and related protease inhibitors has been a subject of investigation. Cathepsin B, a lysosomal cysteine protease, is implicated in various physiological and pathological processes, including programmed cell death. nih.govescholarship.org Its dysregulation is associated with numerous disorders, making it a target for therapeutic inhibitors. escholarship.org Studies have explored various classes of compounds as inhibitors of Cathepsin B, including nitro-hydroxyquinolines, indicating that the nitro group can be a feature of molecules targeting this enzyme. wipo.int

Similarly, Calpain-2 is a calcium-dependent cysteine protease involved in cellular functions such as signal transduction and apoptosis. Research has shown that during neutrophil apoptosis, the cleavage of the pro-apoptotic protein Bax is mediated by calpain-1, an event that is blocked by inhibitors of Cathepsin D, suggesting a cross-talk between these protease pathways. nih.gov While these studies highlight the importance of targeting these enzymes, specific data on the direct interaction or modulation by this compound remains to be elucidated.

NADPH Quinone Oxidoreductase and E. coli Nitroreductase Inhibition

The potential of nitro-substituted tetrahydroisoquinolines as bioreducible substrates for NAD(P)H: quinone oxidoreductase 1 (NQO1) and Escherichia coli nitroreductase has been an area of focused research. A series of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for this purpose. nih.gov These enzymes are of significant interest in fields like oncology, where they can be used to activate prodrugs. sigmaaldrich.com

E. coli nitroreductase is a flavoprotein that catalyzes the reduction of nitro groups in a wide array of substrates. wikipedia.org Inhibition of this bacterial enzyme is also considered a potential strategy to mitigate the formation of mutagenic metabolites in the colon. nih.gov

A study evaluating various 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines found that their efficacy as substrates for NQO1 and E. coli nitroreductase is influenced by their specific chemical structures. nih.gov The research highlighted that certain compounds within this class were reduced more rapidly by human NQO1 than the benchmark compound CB-1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide]. nih.gov While this study provides a framework for understanding how nitro-tetrahydroisoquinolines interact with these reductases, specific kinetic data for the 8-nitro isomer were not singled out in the abstract.

Table 1: Investigated Compounds and Target Enzymes

| Compound Class | Target Enzyme(s) | Research Focus |

|---|---|---|

| 2-Nitroaryl-1,2,3,4-tetrahydroisoquinolines | NAD(P)H: quinone oxidoreductase 1 (NQO1) | Evaluation as potential bioreducible substrates. nih.gov |

Anti-inflammatory Research of Tetrahydroisoquinoline Analogs

While specific research on the anti-inflammatory properties of this compound is not available, the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs has been investigated for such activities. nih.govnuph.edu.uaresearchgate.net These studies indicate that the THIQ scaffold is a promising backbone for the development of new anti-inflammatory agents.

For instance, a study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated a pronounced anti-inflammatory effect, which was found to be 3.3 times greater than that of the reference drug diclofenac (B195802) sodium in a formalin-induced arthritis model in rats. biomedpharmajournal.org This compound also exhibited significant analgesic activity. biomedpharmajournal.org Another line of research identified 1,3,5,7-tetrahydroxy-8-isoprenylxanthone from Garcinia Linn. plants as a potential anti-inflammatory agent that inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophage cells. nih.gov

These findings underscore the potential of the tetrahydroisoquinoline framework in modulating inflammatory pathways, though direct evidence for the 8-nitro derivative is currently lacking.

Acaricidal Activity Research of Substituted Tetrahydroisoquinolines

Investigations into the acaricidal properties of tetrahydroisoquinoline derivatives have been conducted, although specific data on this compound is not present in the reviewed literature. One study focused on a series of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines and their in vitro activity against the mange mite Psoroptes cuniculi. nih.gov

The results of this research showed that the tested compounds exhibited varying levels of acaricidal activity. nih.gov One of the most potent compounds in the series displayed a higher average mortality rate against the mites than the positive control, ivermectin, at the tested concentration. nih.gov This highlights the potential of the substituted tetrahydroisoquinoline scaffold in developing new acaricidal agents. However, the study did not include the 8-nitro substituted variant.

Table 2: Acaricidal Activity of a Lead Tetrahydroisoquinoline Derivative

| Compound Class | Target Organism | Finding |

|---|

Modulatory Effects on Ion Channels (Potassium and Sodium Channels)

The influence of nitro-containing compounds on ion channel function is an area of active research, particularly concerning the role of nitric oxide (NO) and related signaling pathways. nih.gov NO can modulate the function of various ion channels, including potassium and sodium channels, through several mechanisms, thereby altering neuronal excitability and action potential propagation. nih.gov These effects can be mediated by cGMP signaling or by post-translational modifications of the channel proteins. nih.gov

While this provides a basis for hypothesizing that a nitro-compound like this compound could potentially modulate ion channels, direct experimental evidence for this specific compound's effect on potassium and sodium channels is not available in the current body of literature. Research on other tetrahydroisoquinoline derivatives has focused more on their interactions with neurotransmitter systems or their potential as anticonvulsant and analgesic agents through other mechanisms. nih.govnih.govnih.gov

Research into Antiepileptic Applications

The potential for tetrahydroisoquinoline derivatives in the treatment of epilepsy has been explored, with studies primarily focusing on compounds other than the 8-nitro variant. Research has been conducted on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ), an endogenous substance, for its anticonvulsant effects. nih.govnih.govbioseb.com

These studies have examined the protective action of 1-MeTHIQ against maximal electroshock (MES)-induced seizures in mice, both alone and in combination with other antiepileptic drugs (AEDs). nih.govnih.gov Isobolographic analysis revealed that 1-MeTHIQ exhibits synergistic (supra-additive) interactions with some AEDs, such as phenobarbital (B1680315) and clonazepam, and additive interactions with others. nih.govbioseb.com These findings suggest that certain tetrahydroisoquinoline derivatives could be valuable in combination therapies for epilepsy. There is currently no research available that specifically investigates this compound for antiepileptic applications.

Analytical and Characterization Methodologies for 8 Nitro 1,2,3,4 Tetrahydroisoquinoline and Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of nitrated tetrahydroisoquinolines, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules, including 8-Nitro-1,2,3,4-tetrahydroisoquinoline. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

In the ¹H NMR spectrum of a tetrahydroisoquinoline derivative, the protons on the heterocyclic ring typically appear as multiplets in the aliphatic region, while the aromatic protons resonate in the downfield region. For this compound, the introduction of the nitro group significantly influences the chemical shifts of the adjacent aromatic protons due to its strong electron-withdrawing nature. The protons on the aromatic ring (H-5, H-6, H-7) would exhibit distinct coupling patterns and chemical shifts that confirm the 8-position of the nitro group. Studies on related nitro-tetrahydroquinolines show that aromatic protons can have chemical shifts (δ) ranging from approximately 7.0 to 8.5 ppm, depending on the substitution pattern. researchgate.net The methylene (B1212753) protons of the tetrahydroisoquinoline core (at C-1, C-3, and C-4) would typically appear as triplets or complex multiplets in the upfield region of the spectrum. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the aromatic ring will show distinct resonances, with the carbon atom attached to the nitro group (C-8) being significantly shifted. The aliphatic carbons (C-1, C-3, C-4) will appear in the upfield region, typically between 25 and 50 ppm. rsc.orgchemicalbook.com The specific chemical shifts are sensitive to the solvent and the presence of other substituents on the molecule. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Tetrahydroisoquinoline Derivatives Note: Data for closely related structures are provided to illustrate typical chemical shift ranges.

| Compound Type | Nucleus | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| N-Acyl-8-nitro-tetrahydroisoquinoline derivative | ¹³C | 169.6 (C=O), 141.3, 130.7, 130.6, 130.3, 124.0, 123.0, 116.9 (Aromatic C), 43.3, 43.2, 41.5 (Aliphatic C), 28.9, 21.5 (CH₃) | rsc.org |

| N-Acyl-8-nitro-tetrahydroisoquinoline derivative | ¹H | 8.27 (s, 1H), 8.20 (d, 1H), 7.44 (d, 1H) (Aromatic H), 4.84-4.08 (m, 1H), 3.82-3.67 (m, 1H), 3.15-3.01 (m, 2H) (Aliphatic H), 2.34, 2.26 (2s, 3H) (CH₃) | rsc.org |

| 8-Nitro-tetrahydroquinoline | ¹H | 1.83 (q, 2H), 2.70 (t, 2H), 3.32 (t, 2H), 6.18 (s, 1H, NH), 6.90 (t, 1H), 7.17 (d, 1H), 7.62 (d, 1H) | researchgate.net |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) (Parent Compound) | ¹³C | 134.6, 134.0, 129.0, 126.3, 126.0, 125.7 (Aromatic C), 46.8 (C-1), 42.4 (C-3), 29.1 (C-4) | chemicalbook.com |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₉H₁₀N₂O₂). epa.gov The monoisotopic mass of this compound is 178.074228 g/mol . epa.gov

The fragmentation pattern observed in the mass spectrum offers structural clues. For tetrahydroisoquinolines, a common fragmentation pathway involves the loss of a hydrogen atom from the C-1 position. rsc.org The presence of the nitro group introduces characteristic fragmentation patterns, such as the loss of NO₂ (46 mass units) or O (16 mass units) and NO (30 mass units). youtube.com The analysis of these fragments helps to piece together the structure of the molecule. The molecular ion peak (M+) may be observed, although its intensity can be weak in aliphatic nitro compounds. youtube.com In contrast, aromatic nitro compounds like nitrobenzene (B124822) typically show a more intense molecular ion peak. youtube.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ | Defines the elemental composition. | epa.gov |

| Average Mass | 178.191 g/mol | Average molecular weight based on natural isotopic abundance. | epa.gov |

| Monoisotopic Mass | 178.074228 g/mol | Exact mass used for HRMS confirmation. | epa.gov |

| Common Fragmentation | [M-H]+ | Characteristic loss of H from C-1 in tetrahydroisoquinolines. | rsc.org |

| Nitro Group Fragmentation | [M-NO₂]+, [M-NO]+ | Characteristic losses for nitroaromatic compounds. | youtube.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretch of the secondary amine in the tetrahydroisoquinoline ring is expected to appear in the region of 3300-3500 cm⁻¹. nih.govnist.gov The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. nih.gov Crucially, the nitro group will give rise to two strong and distinct absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The parent 1,2,3,4-tetrahydroquinoline (B108954) shows absorption maxima around 234 nm and 308 nm, corresponding to π-π* and n-π* transitions in the quinoline (B57606) ring. researchgate.netnist.gov The introduction of a nitro group, a strong chromophore, onto the aromatic ring of this compound would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction mixtures, byproducts, and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of tetrahydroisoquinoline derivatives. nih.govresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. sielc.comresearchgate.net A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com The purity of an this compound sample can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. researchgate.net HPLC methods can be optimized for high sensitivity, with detection limits for related compounds reaching the picomole per gram level in biological samples. nih.gov

Gas Chromatography (GC) for Enantiomeric Composition Analysis

Gas Chromatography (GC) is another powerful separation technique, particularly valuable for analyzing the enantiomeric composition of chiral tetrahydroisoquinolines. Since this compound is achiral, this specific analysis does not apply. However, for derivatives that are chiral (e.g., those with a substituent at the C-1 position), GC is a key method. nih.govcapes.gov.br Direct separation of enantiomers can be achieved using a chiral stationary phase. nih.gov Alternatively, the enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent, such as (–)-(1R)-menthyl chloroformate. scirp.orgscirp.org These resulting diastereomers can then be separated on a standard achiral GC column, allowing for the determination of the enantiomeric excess (ee). scirp.orgscirp.org This approach is robust and can be used for various substituted tetrahydroisoquinolines. scirp.org

X-ray Diffraction for Solid-State Structure Determination

While a crystal structure for this compound itself is not prominently reported in the literature, analyses of closely related derivatives illustrate the utility of this technique. For instance, the crystal structure of a complex nitrophenyl-containing tetrahydroisoquinoline, 7-acetyl-8-(4-nitrophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3-(N-(4-chlorophenyl)carbamoylmethylsulfanyl), has been determined by X-ray diffraction analysis. nih.gov This analysis confirmed the molecular structure and provided detailed conformational data. In this specific derivative, the nitro group was found to be essentially coplanar with the phenyl ring to which it is attached. nih.gov The study also revealed details about the conformation of the tetrahydroisoquinoline ring system itself, which adopted a non-planar arrangement. nih.gov

More fundamentally, the crystal structure of the parent compound's salt, 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, was recently elucidated. nih.gov This analysis provided key details about the conformation of the tetrahydroisoquinolinium cation, which is the core structure of the title compound.

Key Crystallographic Data for a Tetrahydroisoquinoline Derivative

The following table presents selected crystallographic data for a representative tetrahydroisoquinoline derivative, illustrating the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | 7-acetyl-8-(4-nitrophenyl)-...-tetrahydroisoquinoline Derivative nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8926 (3) |

| b (Å) | 13.0805 (5) |

| c (Å) | 14.1678 (6) |

| α (°) | 67.538 (2) |

| β (°) | 84.802 (2) |

| γ (°) | 71.745 (2) |

| **Volume (ų) ** | 1445.52 (10) |

This data pertains to 7-acetyl-8-(4-nitrophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3-(N-(4-chlorophenyl)carbamoylmethylsulfanyl).

Such studies are crucial for the unambiguous structural confirmation of newly synthesized derivatives of the this compound family.

Methods for Determination of Enantiomeric Purity (e.g., Chiral Derivatization with Menthyl Chloroformate)

Many derivatives of tetrahydroisoquinoline are chiral, existing as a pair of enantiomers. Since the biological activity of enantiomers can differ significantly, methods to determine the enantiomeric purity (or enantiomeric excess, ee) are of paramount importance. One effective strategy for analyzing enantiomeric purity is through chiral derivatization. This involves reacting the mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A well-established method for determining the enantiomeric composition of chiral tetrahydroisoquinolines involves derivatization with (–)-(1R)-menthyl chloroformate. scirp.org This reagent reacts with the secondary amine of the THIQ enantiomers to form diastereomeric carbamates. These carbamates can then be effectively separated on a standard achiral GC column.

The key advantages of this method are its robustness and broad applicability to a wide range of substituted THIQs that differ in their steric and electronic properties. scirp.org The high separation efficiency of gas chromatography allows for accurate quantification of each diastereomer, and therefore the original enantiomeric composition of the analyte. Research has shown that for a variety of 1-substituted THIQs, this derivatization and subsequent GC analysis yields excellent separation, with resolution factors (R) consistently exceeding 1.5, indicating baseline separation of the diastereomeric peaks. scirp.org

GC Resolution of Diastereomeric Carbamates of Tetrahydroisoquinoline Derivatives

The table below summarizes the successful application of the menthyl chloroformate derivatization method for the GC analysis of various chiral THIQ derivatives, demonstrating the method's effectiveness. scirp.org

| Compound Derivative | Substituent at C1 | Resolution Factor (R) of Diastereomers |

| 1-methyl-THIQ | Methyl | > 1.5 |

| 6-methoxy-1-methyl-THIQ | Methyl | > 1.5 |

| 7-methoxy-1-methyl-THIQ | Methyl | > 1.5 |

| 6,7-dimethoxy-1-methyl-THIQ | Methyl | > 1.5 |

| 1-phenyl-THIQ | Phenyl | > 1.5 |

| 1-(4-methylphenyl)-THIQ | 4-Methylphenyl | > 1.5 |

| 1-(4-methoxyphenyl)-THIQ | 4-Methoxyphenyl | > 1.5 |

| 1-[4-(trifluoromethyl)phenyl]-THIQ | 4-(Trifluoromethyl)phenyl | > 1.5 |

Data sourced from a study on determining the enantiomeric composition of substituted tetrahydroisoquinolines. scirp.org

This analytical approach is a powerful tool for quality control in the synthesis of enantiomerically pure or enriched this compound and its analogues, which is essential for investigating their specific biological roles. scirp.orgrsc.org

Future Directions and Research Gaps in Nitro Tetrahydroisoquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes for 8-Nitro-THIQ

A primary challenge in the advancement of 8-Nitro-THIQ chemistry is the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Traditional organic synthesis often relies on hazardous reagents and generates substantial waste. chemistryjournals.net Future research must prioritize "green chemistry" principles. chemistryjournals.net

Key areas for development include:

Regioselective Nitration: The precise placement of the nitro group at the C-8 position is critical. Current nitration methods can produce a mixture of isomers, leading to difficult and costly purification. researchgate.net Future work should focus on developing highly regioselective nitration techniques, potentially using novel catalysts or protecting group strategies to direct the substitution specifically to the 8-position. researchgate.net Computational studies, such as those using Density Functional Theory, can aid in predicting the reactivity of different positions on the THIQ ring, guiding the experimental design for achieving total regioselectivity. researchgate.net

Sustainable Methodologies: There is a growing need to replace traditional, harsh synthesis conditions. Promising sustainable strategies include microwave-assisted synthesis, the use of safer alternative solvents, biocatalysis, and flow chemistry. chemistryjournals.net One-pot multicomponent reactions (MCRs) represent another efficient approach, combining several reaction steps into a single operation to reduce waste and improve yields. nih.gov For instance, a one-pot synthesis for novel nitro-THIQ derivatives has been developed using a sequence of Knoevenagel condensation, Michael addition, and Thorpe–Ziegler cyclization. nih.gov The use of nanoreactors, such as self-assembled capsules in water, has also shown potential for accelerating reactions and simplifying product separation in related compound syntheses. nih.gov

| Method | Key Features | Potential Advantage for 8-Nitro-THIQ |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased efficiency and throughput. |

| Flow Chemistry | Continuous processing, precise control over reaction parameters. | Improved safety, scalability, and yield. |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | Reduced waste, simplified procedures, increased complexity of accessible molecules. nih.gov |

Exploration of Undiscovered Biological Activities and Therapeutic Applications of Nitro-THIQs

The THIQ scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnuph.edu.ua The addition of a nitro group, a known pharmacophore, can introduce or enhance these activities. nih.govmdpi.com While some research has been conducted, the full biological potential of 8-Nitro-THIQ and its analogues remains largely untapped.

Future research should investigate:

Anticancer Potential: THIQ derivatives have been explored as anticancer agents, targeting enzymes like RET and HSP90. nih.gov Some have shown potent activity against various cancer cell lines, including colon and breast cancer. nih.govnih.gov The nitro group itself is found in several anticancer drugs and can enhance activity. nih.gov A significant research gap is the systematic evaluation of 8-Nitro-THIQ against a broad panel of cancer cell lines and the identification of its specific molecular targets within cancer signaling pathways.

Antimicrobial Properties: Nitrogen heterocycles are a cornerstone of antimicrobial drug discovery. nih.gov The nitro group is a key feature of potent antibacterial and antiprotozoal drugs, often acting as a prodrug that becomes activated upon reduction within the microorganism. nih.govresearchgate.net Derivatives of the related 8-hydroxyquinoline (B1678124) have shown potent, broad-spectrum antimicrobial activity. nih.govresearchgate.net Therefore, a thorough investigation into the antibacterial, antifungal, and antiparasitic activities of 8-Nitro-THIQ is warranted.

Neurodegenerative Diseases: THIQ derivatives are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease due to their neuroprotective properties. nih.gov Given that some nitro-containing compounds have been explored as antineurodegenerative agents, this represents another promising, yet underexplored, therapeutic avenue for 8-Nitro-THIQ. nih.gov

Advanced Mechanistic Studies of 8-Nitro-1,2,3,4-tetrahydroisoquinoline Action at Molecular and Cellular Levels

A significant gap in the current understanding of 8-Nitro-THIQ is the lack of detailed knowledge about its mechanism of action. Understanding how this compound interacts with biological systems at a molecular and cellular level is crucial for rational drug design and optimization.

Future research should focus on:

Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acids that 8-Nitro-THIQ binds to is a primary goal. Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed to uncover these molecular targets. nih.gov For example, molecular docking has been used to study how related THIQ derivatives bind to the active sites of enzymes like KRas and VEGF receptors, which are critical in cancer progression. nih.gov

Cellular Pathway Analysis: Once a target is identified, it is essential to understand how the interaction affects cellular signaling pathways. This involves studying downstream effects on gene expression, protein activity, and cellular processes like proliferation, apoptosis (programmed cell death), and metabolism. researchgate.net

Role of the Nitro Group: The nitro group can be bioactivated through enzymatic reduction to form reactive species like nitroso and hydroxylamine (B1172632) intermediates. researchgate.net A key research question is whether 8-Nitro-THIQ acts as a prodrug that requires this bio-reduction for its activity or if the nitro group primarily contributes to binding through its electronic and steric properties. mdpi.comresearchgate.net Answering this is fundamental to understanding its biological effects.

Potential for Clinical Translation of Lead 8-Nitro-THIQ Compounds

Translating a promising compound from the laboratory to a clinical setting is a long and challenging process, often referred to as crossing the "valley of death" in drug development. nih.gov For 8-Nitro-THIQ derivatives to become viable therapeutic agents, several hurdles must be overcome.

Key challenges and future directions include:

Lead Optimization: A "hit" compound from initial screening, such as 8-Nitro-THIQ, must be optimized to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). This involves extensive structure-activity relationship (SAR) studies, where different functional groups are systematically added to the core scaffold to enhance desired properties while minimizing off-target effects. nuph.edu.uaresearchgate.net

Preclinical Studies: Before human trials, lead compounds must undergo rigorous preclinical testing. This includes in vivo studies in animal models to evaluate efficacy and to establish a preliminary safety profile. Many promising compounds fail at this stage due to unforeseen toxicity or lack of efficacy in a whole organism. nih.gov A significant research gap is the lack of any reported preclinical data for 8-Nitro-THIQ.

Navigating Regulatory Hurdles: The path to clinical approval is governed by complex regulatory requirements. nih.gov This involves extensive documentation of synthesis, characterization, and testing. Overcoming these barriers requires a multidisciplinary team of scientists and clinicians. nih.gov

Application of Artificial Intelligence and Machine Learning in Nitro-Tetrahydroisoquinoline Drug Discovery

Future applications in this area include:

Generative Chemistry and De Novo Design: AI algorithms can design novel nitro-THIQ derivatives in silico that are predicted to have high activity against a specific target and favorable drug-like properties. optibrium.com This allows chemists to focus their synthetic efforts on the most promising candidates, saving significant time and resources.

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new nitro-THIQ analogues before they are synthesized. optibrium.com For example, advanced models can identify complex relationships in large, sparse, and noisy datasets to generate new insights and guide compound prioritization. optibrium.com

Synthesis Planning: AI tools can devise the most efficient and cost-effective synthetic routes for target molecules. optibrium.com Recently developed algorithmic frameworks like SPARROW can automatically identify optimal molecular candidates by minimizing synthetic cost while maximizing the probability of desired properties. mit.edu

| AI/ML Application | Description | Impact on Nitro-THIQ Research |

| Virtual Screening | Rapidly screening large virtual libraries of compounds against a biological target. | Accelerates the identification of new "hit" nitro-THIQ compounds. |

| Property Prediction | Using algorithms to predict properties like bioactivity, toxicity, and solubility. | Reduces the number of failed compounds in later stages of development. optibrium.com |

| Generative Design | Creating novel molecular structures with desired properties from scratch. | Expands the chemical space of potential nitro-THIQ drug candidates. optibrium.com |

| Synthesis Route Optimization | Predicting the most efficient chemical reactions to create a target molecule. | Makes the synthesis of complex nitro-THIQs more efficient and cost-effective. mit.edu |

Q & A

Q. What are the established synthetic routes for 8-nitro-1,2,3,4-tetrahydroisoquinoline (8-Nitro-THIQ)?

The synthesis of 8-substituted THIQs typically follows a multi-step protocol:

- Step 1 : Preparation of a substituted phenylalanine precursor.

- Step 2 : Ring closure to form the tetrahydroisoquinoline core via cyclization.

- Step 3 : Functionalization at the 8-position (e.g., nitration) using electrophilic aromatic substitution.

- Step 4 : Purification via chromatography or recrystallization . For nitration, reaction conditions (e.g., nitric acid concentration, temperature) must be optimized to avoid over-nitration or decomposition .

Q. Which analytical techniques are critical for characterizing 8-Nitro-THIQ?

- Thin-layer chromatography (TLC) : Monitors reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity of nitro-group substitution (e.g., aromatic proton shifts in -NMR).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

- Infrared (IR) spectroscopy : Identifies nitro-group stretching vibrations (~1520–1350 cm) .

Q. What biological activities are associated with 8-substituted THIQ analogs?

Structural analogs (e.g., trifluoromethyl or chloro derivatives) exhibit:

- Antimicrobial activity : Via disruption of bacterial cell membranes.

- Enzyme inhibition : Targeting kinases or proteases due to electron-withdrawing substituents enhancing binding affinity.

- Neuroactive potential : Modulation of neurotransmitter receptors (e.g., dopamine, serotonin) .

Advanced Research Questions

Q. How can reaction yields be optimized for 8-Nitro-THIQ synthesis?

- Catalyst selection : Use Lewis acids (e.g., FeCl) to enhance nitration efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nitro-group incorporation.

- Temperature control : Maintain ≤0°C during nitration to minimize side reactions . Comparative studies on substituent effects (e.g., chloro vs. nitro) suggest electron-withdrawing groups reduce ring reactivity, necessitating longer reaction times .

Q. What strategies resolve contradictions in reported biological activity data for 8-substituted THIQs?

- Structure-activity relationship (SAR) analysis : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity.

- Orthogonal assays : Validate receptor binding via both radioligand displacement and functional cellular assays.

- Meta-analysis : Compare data across analogs (e.g., 6-chloro vs. 8-nitro derivatives) to isolate substituent-specific effects .

Q. How does the nitro group influence the electronic properties of 8-Nitro-THIQ in drug design?

- Electron-withdrawing effect : The nitro group decreases electron density at the aromatic ring, altering binding to electron-rich receptor pockets.

- Computational modeling : Density functional theory (DFT) calculations predict charge distribution and reactivity sites.

- Metabolic stability : Nitro groups may enhance resistance to oxidative metabolism compared to methyl or methoxy substituents .

Q. What methods are effective for separating enantiomers of 8-Nitro-THIQ?

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients.

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Methodological Notes

- Synthesis Challenges : Nitro groups may induce instability under basic conditions; storage at low temperatures (-20°C) in inert atmospheres is recommended .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions for 8-Nitro-THIQ .

- Safety : Nitro compounds may be explosive; small-scale reactions and proper shielding are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.